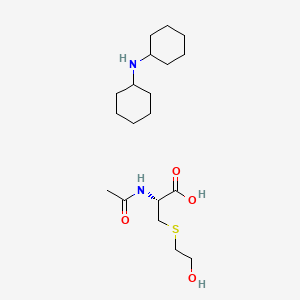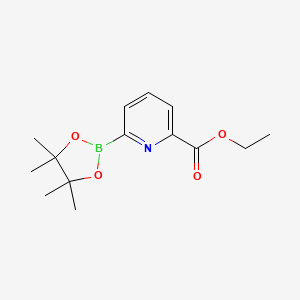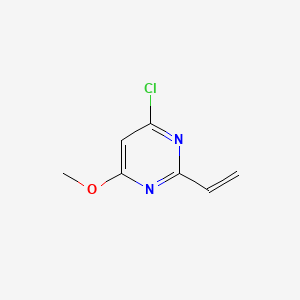
4'-Acetyl-3-chloro-4-methylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Acetyl-3-chloro-4-methylbiphenyl is a chemical compound with the CAS Number: 1345471-15-9. Its molecular weight is 244.72 and its IUPAC name is 1-(3’-chloro-4’-methyl [1,1’-biphenyl]-4-yl)ethanone .
Molecular Structure Analysis
The InChI code for 4’-Acetyl-3-chloro-4-methylbiphenyl is 1S/C15H13ClO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique
Scientific Research Applications of 4'-Acetyl-3-chloro-4-methylbiphenyl
Antitumor Activities
- A study explored the antitumor activities of 2-(4-Aminophenyl)benzothiazoles, which may include derivatives of this compound. These compounds showed potent and selective antitumor activity against various cell lines, including breast, ovarian, colon, and renal cell lines. The study suggested that metabolism plays a central role in the mode of action of these benzothiazoles, with N-acetylation and oxidation being the main metabolic transformations (Chua et al., 1999).
DNA-Binding and Biological Activities
- Research on new nitrosubstituted acyl thioureas, which could be structurally related to this compound, revealed their potential anti-cancer properties. DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy were conducted, indicating the possibility of these compounds being used in cancer treatment (Tahir et al., 2015).
Synthesis Methods
- A study detailed the synthesis of 4-Choloro-2-hydroxyacetophenone, a compound structurally related to this compound, demonstrating the various chemical processes involved in its creation. This research provides insights into the methods that could be used for synthesizing similar compounds (Da-wei, 2011).
Analgesic and Anti-inflammatory Activities
- Derivatives of this compound were studied for their potential analgesic and anti-inflammatory activities. The synthesized derivatives showed significant effects in animal studies, indicating their potential for medical applications in pain relief and inflammation treatment (Dewangan et al., 2015).
Chemical Reactivity and Biological Evaluation
- Another study investigated the chemical behavior of compounds related to this compound and their biological activity. This research is crucial for understanding the potential therapeutic applications of such compounds (Farouk et al., 2021).
Crystal Structure and Theoretical Studies
- The crystal structure and density functional (DFT) calculations of compounds structurally similar to this compound were analyzed to understand their physical properties better. Such studies are essential for developing new pharmaceuticals and materials (Guo, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(3-chloro-4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTIKMNZRJZSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718366 |
Source


|
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-15-9 |
Source


|
| Record name | Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-p-tolyl-3H-imidazo[4,5-b]pyridine](/img/structure/B567183.png)


![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)







